molecular formula C8H14O3 B2400979 Methyl 2-acetyl-3-methylbutanoate CAS No. 51756-10-6; 5202-86-8

Methyl 2-acetyl-3-methylbutanoate

Cat. No.: B2400979
CAS No.: 51756-10-6; 5202-86-8
M. Wt: 158.197
InChI Key: DWMUXGFADNZQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetyl-3-methylbutanoate (IUPAC name: this compound) is an ester derivative characterized by a branched alkyl chain and acetyl functional group. Structurally, it consists of a methyl ester group (-COOCH₃) attached to a butanoate backbone substituted with an acetyl (-COCH₃) and a methyl group at positions 2 and 3, respectively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetyl-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5(2)7(6(3)9)8(10)11-4/h5,7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMUXGFADNZQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences :

  • Methyl 2-acetyl-3-methylbutanoate (C₈H₁₄O₃, theoretical MW 158.20 g/mol) is expected to have a lower molecular weight and boiling point compared to its ethyl counterpart due to the shorter ester chain. The methyl ester may exhibit higher volatility but reduced lipophilicity, impacting its solubility and reactivity in synthetic pathways.
2.2 Ethyl 2-Methyl-3-Oxobutanoate (CAS 609-14-3)

This compound (C₇H₁₂O₃, MW 144.17 g/mol) shares structural similarities but replaces the acetyl group with a ketone at position 3:

  • Properties: Boiling point: Not explicitly reported, but lower than ethyl 2-acetyl-3-methylbutanoate due to reduced molecular weight. Applications: Used in heterocyclic synthesis, such as imidazole derivatives, via reactions with aromatic amines .

Comparison :

  • The acetyl group in this compound enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks, whereas the ketone in ethyl 2-methyl-3-oxobutanoate offers a different reactive site for condensations.
2.3 Methyl 2-Hydroxy-3-Methylbutanoate (CAS 17417-00-4)

This hydroxylated analog (C₆H₁₂O₃, MW 132.16 g/mol) replaces the acetyl group with a hydroxyl (-OH) at position 2:

  • Properties :
    • Liquid at room temperature with applications in flavor and fragrance industries due to its fruity odor .

Comparison :

  • The absence of an acetyl group drastically alters reactivity, making methyl 2-hydroxy-3-methylbutanoate less suitable for API synthesis but valuable in esterification and condensation reactions requiring hydroxyl groups.

Data Table: Comparative Properties of Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
This compound C₈H₁₄O₃ 158.20 (theoretical) ~70–80 (estimated) Acetyl, methyl ester Pharmaceutical intermediates (inferred)
Ethyl 2-acetyl-3-methylbutanoate C₉H₁₆O₃ 172.22 82–85 (12 mmHg) Acetyl, ethyl ester API synthesis
Ethyl 2-methyl-3-oxobutanoate C₇H₁₂O₃ 144.17 Not reported Ketone, ethyl ester Heterocyclic synthesis
Methyl 2-hydroxy-3-methylbutanoate C₆H₁₂O₃ 132.16 Not reported Hydroxyl, methyl ester Flavors and fragrances

Research Findings and Trends

  • Reactivity: Acetylated esters like methyl/ethyl 2-acetyl-3-methylbutanoate are preferred in drug synthesis for their ability to form carbon-carbon bonds via enolate intermediates .
  • Synthetic Utility : Ethyl esters generally offer better solubility in organic solvents compared to methyl esters, but methyl derivatives may provide cost advantages in large-scale production due to simpler purification .
  • Structural Modifications : Substituting the ester group (methyl vs. ethyl) or functional groups (acetyl vs. hydroxyl) tailors compounds for specific industrial or pharmaceutical applications .

Q & A

Q. Basic Characterization :

  • ¹H-NMR : Key signals include the methyl ester singlet (~δ 3.6–3.8 ppm), acetyl group protons (~δ 2.1–2.3 ppm), and branching methyl groups (δ 0.9–1.2 ppm). Multiplicity patterns help confirm substitution positions .
  • LCMS : Electrospray ionization (ESI) in positive mode detects the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of acetyl or methyl groups) .
    Advanced Analysis :
  • 2D-NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions, such as methylene protons adjacent to the acetyl group.
  • HPLC with Chiral Columns : Critical for verifying enantiopurity if asymmetric synthesis is employed .

What strategies address contradictions in reported physicochemical properties (e.g., solubility, stability)?

Basic Stability Assessment :
Systematically test solubility in polar (water, methanol) and nonpolar (hexane) solvents. Stability under acidic/basic conditions can be evaluated via pH-controlled degradation studies (e.g., monitoring by TLC or HPLC) .
Advanced Mechanistic Insights :
Contradictions in stability data may arise from impurities or stereochemical variations. Accelerated stability studies (40°C/75% RH) combined with mass spectrometry identify degradation products (e.g., hydrolysis to 2-acetyl-3-methylbutanoic acid) .

How does the steric environment of this compound influence its reactivity in nucleophilic substitutions?

Basic Reactivity :
The branched 3-methyl group creates steric hindrance, slowing nucleophilic attacks at the β-carbon. Kinetic studies (e.g., competition experiments with less hindered esters) quantify this effect .
Advanced Computational Modeling :
DFT calculations (e.g., using Gaussian) predict transition-state geometries and activation energies. Compare with experimental kinetic data to validate steric/electronic contributions .

What comparative studies exist between this compound and its ethyl ester analogs?

Basic Comparative Analysis :
Ethyl esters (e.g., Ethyl 2-acetyl-3-methylbutanoate, CAS 1522-46-9) typically exhibit lower volatility and slower hydrolysis rates due to increased alkyl chain length. Solubility differences in hydrophobic media can be quantified via partition coefficient (logP) measurements .
Advanced Applications :
In drug delivery, methyl esters often hydrolyze faster in vivo than ethyl analogs, impacting bioavailability. Comparative metabolic studies (e.g., liver microsome assays) highlight these differences .

How can reaction intermediates (e.g., brominated derivatives) be stabilized during synthesis?

Basic Handling :
Brominated intermediates (e.g., Methyl 2-bromo-3-methylbutanoate) are prone to elimination. Use low temperatures (0–5°C) and aprotic solvents (dichloromethane) to suppress side reactions .
Advanced Stabilization :
In situ trapping with stabilizing agents (e.g., crown ethers for bromide ions) or flow chemistry setups minimizes decomposition. Real-time monitoring via IR spectroscopy ensures intermediate integrity .

What role does this compound play in studying enzyme-substrate interactions?

Basic Biochemical Assays :
The acetyl group mimics natural substrates (e.g., acetyl-CoA), making it useful in enzyme inhibition studies. Fluorescence polarization assays quantify binding affinity to target enzymes .
Advanced Structural Biology :
X-ray crystallography or cryo-EM of enzyme-ligand complexes reveals binding modes. Mutagenesis studies (e.g., alanine scanning) identify critical active-site residues interacting with the ester .

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